![molecular formula C10H15ClN2O B14374734 N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}propan-1-amine CAS No. 88558-89-8](/img/structure/B14374734.png)
N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}propan-1-amine is a chemical compound that features a chloropyridine moiety linked to an amine group via an ethoxy bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}propan-1-amine typically involves the reaction of 5-chloropyridine-2-ol with 2-bromoethylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the chloropyridine is replaced by the ethoxyamine group. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The chloropyridine moiety can be reduced to form a dihydropyridine derivative.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyamine group can form hydrogen bonds with active sites, while the chloropyridine moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}methylamine
- N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}ethylamine
- N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}butylamine
Uniqueness
N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}propan-1-amine is unique due to its specific structural features, such as the propylamine group, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Eigenschaften
CAS-Nummer |
88558-89-8 |
|---|---|
Molekularformel |
C10H15ClN2O |
Molekulargewicht |
214.69 g/mol |
IUPAC-Name |
N-[2-(5-chloropyridin-2-yl)oxyethyl]propan-1-amine |
InChI |
InChI=1S/C10H15ClN2O/c1-2-5-12-6-7-14-10-4-3-9(11)8-13-10/h3-4,8,12H,2,5-7H2,1H3 |
InChI-Schlüssel |
ZNCLDOBSPISLSE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNCCOC1=NC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



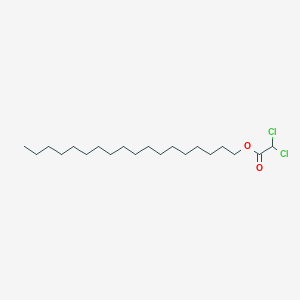
![3-Chloro-N-[2-(dimethylamino)ethyl]-N-methylbenzamide](/img/structure/B14374674.png)

![Bicyclo[3.1.1]heptan-2-one, 1-chloro-](/img/structure/B14374683.png)
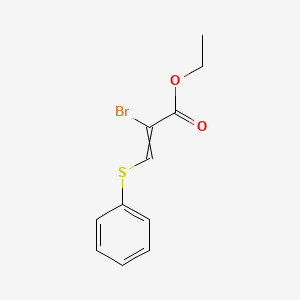

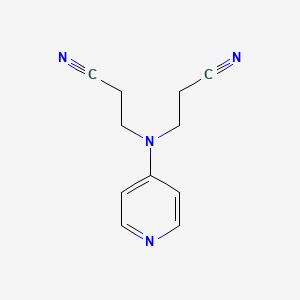
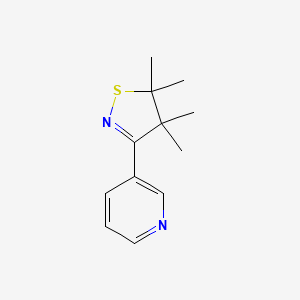
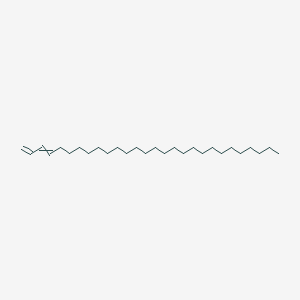
![4-Chloro-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14374701.png)
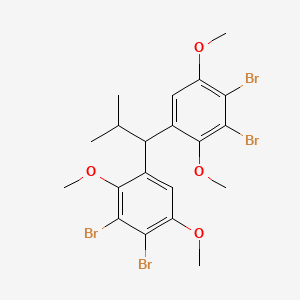
![1-Cyanobicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B14374710.png)
![N-[3-Chloro-4-(2-chloroethoxy)-5-ethoxyphenyl]butanamide](/img/structure/B14374723.png)
